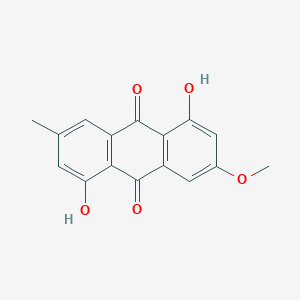1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione
CAS No.: 148918-78-9
Cat. No.: VC1906144
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 148918-78-9 |
|---|---|
| Molecular Formula | C16H12O5 |
| Molecular Weight | 284.26 g/mol |
| IUPAC Name | 1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)10-5-8(21-2)6-12(18)14(10)15(9)19/h3-6,17-18H,1-2H3 |
| Standard InChI Key | LLZYZGMVXFGQAY-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O |
| Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O |
Introduction
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione, also known as shiraiarin, is an anthraquinone compound with significant biological activities. It is characterized by its molecular formula and a molecular weight of approximately 284.26 g/mol . This compound has been identified in various plant species, including Senna obtusifolia, Picramnia latifolia, and Salvia przewalskii .
Biological Activities
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione exhibits notable antitumor and antibacterial properties. It induces oxidative stress in cancer cells, leading to cell death, and shows efficacy against various bacterial strains . The compound interacts with cellular enzymes and proteins, altering normal cellular functions involved in cell proliferation and apoptosis.
Production and Synthesis
Shiraiarin has been produced through the submerged fermentation of Shiraia bambusicola. The production is influenced by the carbon source, with lactose being optimal, and sodium nitrate as the nitrogen source. It forms during the stationary phase at a pH higher than 8, and its production is inhibited by sporulation .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione | Different substitution pattern on the anthracene core | |
| Emodin | Known for laxative effects and anticancer properties | |
| Chrysophanol | Exhibits anti-inflammatory and anticancer activities | |
| Physcion | Similar structure with different hydroxyl group positioning |
1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione's unique arrangement of functional groups confers distinct biological activities compared to these similar compounds.
Toxicity and Safety
While the compound shows promise in medical applications, its toxicity profile includes potential risks such as eye irritation, skin irritation, and hepatotoxicity . Further research is needed to fully understand its safety implications for human use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume